N-(1-(Hydroxymethyl)cyclopropyl)benzamide

physicochemical property profiling logP optimization lead optimization

N-(1-(Hydroxymethyl)cyclopropyl)benzamide (CAS 1026348-50-4) is a cyclopropane-containing benzamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. Its structure features a benzamide core linked to a cyclopropyl ring bearing a pendant hydroxymethyl (–CH₂OH) substituent at the 1-position.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1026348-50-4
Cat. No. B3204000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Hydroxymethyl)cyclopropyl)benzamide
CAS1026348-50-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC1(CO)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-8-11(6-7-11)12-10(14)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,12,14)
InChIKeyBWFFMOXEAMVPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of N-(1-(Hydroxymethyl)cyclopropyl)benzamide (CAS 1026348-50-4): A Hydroxymethyl-Functionalized Cyclopropyl Benzamide Building Block


N-(1-(Hydroxymethyl)cyclopropyl)benzamide (CAS 1026348-50-4) is a cyclopropane-containing benzamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. Its structure features a benzamide core linked to a cyclopropyl ring bearing a pendant hydroxymethyl (–CH₂OH) substituent at the 1-position [1]. The compound is catalogued under PubChem CID 10012767 and MDL number MFCD24616955, and is commercially available from multiple suppliers at purity grades of 95% to 98% for research and development use . Calculated physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of approximately 49.3 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1].

Why N-(1-(Hydroxymethyl)cyclopropyl)benzamide Cannot Be Replaced by Simpler N-Cyclopropylbenzamide Analogs in Property-Driven Lead Optimization


Substituting N-(1-(hydroxymethyl)cyclopropyl)benzamide with the parent N-cyclopropylbenzamide (CAS 15205-35-3) or other non-hydroxymethyl analogs is consequential because the hydroxymethyl group profoundly alters key physicochemical parameters that govern molecular recognition, solubility, and metabolic handling. Specifically, the addition of the –CH₂OH substituent shifts the calculated LogP from approximately 1.58 (N-cyclopropylbenzamide) to 0.9 (target compound) [1], reflecting a ~0.7 log unit increase in hydrophilicity. The TPSA simultaneously rises from 29.1 Ų to approximately 49.3 Ų, and the hydrogen bond donor count doubles from 1 to 2, while the hydrogen bond acceptor count increases from 1 to 2 [1]. These differences directly affect membrane permeability, aqueous solubility, and target-binding pharmacophore compatibility, meaning that biological assay results obtained with simpler N-cyclopropylbenzamide derivatives cannot be assumed to translate to the hydroxymethyl-bearing scaffold. Furthermore, the primary alcohol provides a unique synthetic handle for late-stage functionalization—including esterification, etherification, and oxidation—that is absent in the des-hydroxymethyl congener .

Quantitative Differentiation Evidence for N-(1-(Hydroxymethyl)cyclopropyl)benzamide Versus Closest Structural Analogs


Lipophilicity Modulation: Hydroxymethyl Substitution Reduces Computed LogP by ~0.7 Log Units Relative to N-Cyclopropylbenzamide

The target compound exhibits a computed XLogP3-AA of 0.9 [1], compared with 1.58–1.8 for N-cyclopropylbenzamide (CAS 15205-35-3), the direct des-hydroxymethyl analog . This represents a reduction of approximately 0.7–0.9 log units, indicating a meaningful shift toward the hydrophilic quadrant of drug-like chemical space. The measured/calculated LogP values for the target compound from alternative sources (LogP = 1.52 by Chemsrc ; LogP = 0.94 by Leyan ) consistently remain below those reported for N-cyclopropylbenzamide (XLogP3-AA = 1.8 ), confirming the directional effect of the hydroxymethyl substituent.

physicochemical property profiling logP optimization lead optimization

Polar Surface Area and Hydrogen Bonding Capacity: TPSA Increase of ~20 Ų and Doubling of H-Bond Donors/Acceptors Versus N-Cyclopropylbenzamide

The target compound possesses a TPSA of 49.33 Ų (Leyan) to 52.82 Ų (Chemsrc) , compared with 29.1 Ų for N-cyclopropylbenzamide , representing an absolute increase of approximately 20–24 Ų. Correspondingly, the hydrogen bond donor count rises from 1 to 2 and the hydrogen bond acceptor count from 1 to 2, attributable to the hydroxymethyl oxygen and hydroxyl hydrogen [1]. According to the Veber rules for oral bioavailability, TPSA values below 140 Ų are generally favorable; however, the relative increase from 29 to ~50 Ų places the target compound in a distinct permeability class that may reduce passive transcellular diffusion compared to the simpler analog while enhancing aqueous solubility.

drug-likeness polar surface area hydrogen bonding oral bioavailability prediction

Commercial Purity Availability: 98% (HPLC) Grade Enables Demanding Synthetic and Biological Applications Compared with Standard 95% Grade

N-(1-(Hydroxymethyl)cyclopropyl)benzamide is commercially available at two distinct purity tiers: a standard 95% grade (offered by AKSci and CheMenu ) and a higher 98% grade (offered by Leyan and MolCore ). This 3% absolute purity differential between the two specification levels is relevant for applications where trace impurities may interfere with catalytic cycles, biological assay readouts, or crystallography experiments. By comparison, the parent compound N-cyclopropylbenzamide (CAS 15205-35-3) is also available at 95–98% purity from suppliers such as Bidepharm (95%) and Leyan (98%) , indicating comparable commercial quality control standards across the benzamide class.

purity specification procurement quality chemical supply chain synthetic intermediate

Synthetic Provenance: Titanium-Mediated Cyclopropanation Route with Documented 28% Yield for This Specific Benzamide Substrate

A published synthetic route to N-(1-(hydroxymethyl)cyclopropyl)benzamide has been documented by Setzer et al. (2014) using benzoyl cyanohydrin (benzoyl cyanide methanol adduct) and ethylmagnesium bromide (EtMgBr) in the presence of titanium(IV) isopropoxide [Ti(OiPr)₄] in tetrahydrofuran/diethyl ether solvent, yielding the target aminocyclopropane product in 28% isolated yield [1][2]. This yield reflects the inherent competing reaction pathway that also produces 1,4-diketone byproducts under non-optimized conditions [1]. By contrast, the simpler N-cyclopropylbenzamide can be accessed through straightforward acylation of cyclopropylamine with benzoyl chloride, typically in high yields (>80%) , highlighting the synthetic penalty incurred by the 1,1-disubstituted cyclopropyl architecture bearing the hydroxymethyl group. The literature reports that the reaction dichotomy (aminocyclopropane versus 1,4-diketone formation) is sensitive to solvent choice and the steric bulk of the acyl moiety, with the benzamide substrate falling into the cyclopropane-forming regime when THF is employed [1].

synthetic methodology aminocyclopropane synthesis Grignard chemistry process chemistry

Class-Level Biological Relevance: N-Cyclopropyl Benzamide Scaffold Is Privileged in RIPK2 Kinase Inhibitor Patent Space, Supporting the Core Scaffold's Drug Discovery Utility

While no direct biological activity data for N-(1-(hydroxymethyl)cyclopropyl)benzamide itself has been identified in peer-reviewed literature, the N-cyclopropyl benzamide chemotype is a recognized privileged scaffold in kinase inhibitor drug discovery. US Patent 10,138,222 (issued November 27, 2018, to Boehringer Ingelheim) claims a series of N-cyclopropyl benzamide compounds as potent and selective RIPK2 inhibitors for the treatment of inflammatory bowel disease and other inflammatory conditions [1][2]. The patent explicitly teaches that N-cyclopropyl substitution on the benzamide core is critical for RIPK2 binding, and related compounds from the p38α MAPK inhibitor series (N-cyclopropylbenzamide-benzophenone hybrids) have demonstrated IC₅₀ values as low as 0.027 μM [3]. The target compound's hydroxymethyl substituent provides a synthetic handle for further elaboration into more complex, patentable analogs within this biologically validated chemotype space.

RIPK2 inhibition inflammatory bowel disease kinase inhibitor NOD signaling

Hydroxymethyl Group as a Derivatization Handle: Unique Late-Stage Functionalization Potential Absent in Des-Hydroxymethyl and Methylene-Spacer Analogs

The primary alcohol of the hydroxymethyl substituent in the target compound enables a range of derivatization reactions—including esterification (to form acetate, phosphate, or amino acid ester prodrugs), etherification, and mild oxidation to the aldehyde or carboxylic acid—that are structurally impossible for N-cyclopropylbenzamide (CAS 15205-35-3) . The methylene-spacer analog N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide also bears a hydroxymethyl group, but its insertion of an additional methylene unit between the cyclopropyl ring and the amide nitrogen alters the spatial orientation and conformational freedom of the alcohol relative to the benzamide pharmacophore. The target compound's direct attachment of both the amide nitrogen and the hydroxymethyl group to the same cyclopropyl carbon (C1) creates a geminally disubstituted architecture with restricted rotational freedom (3 rotatable bonds total [1]), which pre-organizes the alcohol for specific intramolecular or intermolecular interactions not accessible in the methylene-spacer series.

prodrug design late-stage functionalization ester prodrug conjugation chemistry

Optimal Research and Industrial Application Scenarios for N-(1-(Hydroxymethyl)cyclopropyl)benzamide Based on Quantitative Evidence


Medicinal Chemistry: RIPK2 or p38α MAPK Kinase Inhibitor Lead Optimization Requiring Reduced Lipophilicity

Medicinal chemistry teams optimizing N-cyclopropyl benzamide-based kinase inhibitors can employ the target compound as a core scaffold to reduce lead compound lipophilicity. With an XLogP3-AA of 0.9—approximately 0.7 log units lower than N-cyclopropylbenzamide [1]—this building block is suited for programs where high LogP has been identified as a liability for off-target binding, metabolic instability, or poor solubility. The hydroxymethyl group simultaneously increases TPSA to ~49 Ų, enhancing compliance with Veber oral bioavailability guidelines without exceeding the recommended 140 Ų threshold . The validated RIPK2 inhibitor patent landscape (US 10,138,222) confirms the N-cyclopropyl benzamide chemotype as biologically relevant for inflammatory disease targets [2].

Synthetic Chemistry: Procurement of Pre-Formed 1,1-Disubstituted Aminocyclopropane Building Block to Bypass Low-Yield Cyclopropanation

For synthetic laboratories requiring a 1,1-disubstituted aminocyclopropane bearing both an amide and a hydroxymethyl group, purchasing the pre-formed compound eliminates the 28% yield limitation and competing 1,4-diketone formation documented in the titanium-mediated synthesis of Setzer et al. (2014) [1]. This is particularly relevant for parallel synthesis efforts where gram-scale quantities of the cyclopropyl building block are needed. The 98% purity grade from Leyan provides sufficient quality for direct use in amide coupling, esterification, or oxidation reactions without additional purification, reducing the synthetic step count by 1–2 steps compared to in-house preparation from benzoyl cyanohydrin.

Prodrug Design and Bioconjugation: Exploiting the Primary Alcohol Handle for Ester Prodrug or Linker Attachment

The target compound's primary hydroxymethyl group enables prodrug strategies—such as phosphate ester formation for improved aqueous solubility or amino acid ester conjugation for targeted transporter recognition—that are structurally inaccessible from N-cyclopropylbenzamide [1]. The geminal attachment of both the amide and the alcohol to the same cyclopropyl carbon enforces a constrained spatial relationship that may be exploited for intramolecular hydrogen bonding or metal chelation. Researchers developing antibody-drug conjugate (ADC) linkers or small-molecule affinity probes can utilize the –CH₂OH handle for attachment chemistry, making this compound a strategic choice over analogs lacking a functionalizable hydroxyl group.

Physicochemical Property Screening: Use as a Matched Molecular Pair Partner to N-Cyclopropylbenzamide in LogP/Polarity Optimization

The target compound and N-cyclopropylbenzamide (CAS 15205-35-3) form a well-defined matched molecular pair (MMP) differing only by the hydroxymethyl substituent. Procurement of both compounds enables systematic MMP analysis to quantify the impact of this single structural change on measured properties (experimental logD, solubility, permeability, metabolic stability) and biological activity (target potency, selectivity, cellular efficacy) [1]. The ΔLogP of ~0.7 units and ΔTPSA of ~20 Ų predicted computationally [1] provide a hypothesis to be tested experimentally, generating transferable SAR knowledge applicable across multiple benzamide-based lead series. This MMP approach is standard practice in industrial drug discovery for deconvoluting substituent contributions to multi-parameter optimization.

Quote Request

Request a Quote for N-(1-(Hydroxymethyl)cyclopropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.